(S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile monohydrochloride
Description
Properties
IUPAC Name |
(2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-12(14,8-13)7-9-4-5-10(15-2)11(6-9)16-3;/h4-6H,7,14H2,1-3H3;1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKVDZOOCWGIPX-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)(C#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)OC)OC)(C#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180100 | |
| Record name | (S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2544-13-0 | |
| Record name | Benzenepropanenitrile, α-amino-3,4-dimethoxy-α-methyl-, hydrochloride (1:1), (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2544-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002544130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.022 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Detailed Stepwise Procedure
| Step | Description | Conditions | Reagents & Ratios (mass ratio) | Notes |
|---|---|---|---|---|
| 1 | Reaction of veratraldehyde, cyanide, ammonium chloride, and ammonia to form racemic aminopropionitrile | Pressure: 0.1–0.4 MPa; Temp: 60–75 °C; Time: 0.5–2 h; Cooling to 0–5 °C | Veratraldehyde : Cyanide : Ammonium chloride : Ammonia = 1 : 0.2–0.4 : 0.35–0.55 : 6–8 | Reaction conversion ratio up to 90–95%; ammonia mother liquor recyclable; organic solvent replaces water to reduce sewage |
| 2 | Dissolution of racemic aminopropionitrile in organic solvent; addition of L-(+)-2,3-dihydroxybutanedioic acid for chiral resolution | Room temperature; Stirring for 2 h | Racemic aminopropionitrile : Organic solvent : Resolving agent = 1 : 1–3 : 0.5–0.8 | Resolving agent consumption reduced by half compared to prior art; no pH adjustment required |
| 3 | Addition of hydrochloric acid to form monohydrochloride salt of (S)-enantiomer | Room temperature; Stirring 1–3 h; Cooling to 0–5 °C | Hydrochloric acid concentration 30–36%; HCl : Veratraldehyde = 0.5–1.0 (mass ratio) | Product isolated by centrifugation; meets American-European pharmacopeia standards |
Reaction Mechanism and Control
The initial step is a Strecker-type reaction where veratraldehyde reacts with cyanide and ammonia to form the racemic aminopropionitrile intermediate.
The chiral resolution step exploits the formation of diastereomeric salts with L-(+)-2,3-dihydroxybutanedioic acid, allowing selective crystallization of the (S)-enantiomer.
The final acidification with hydrochloric acid converts the free base to the monohydrochloride salt, improving stability and purity.
Advantages of the Method
High conversion efficiency (90–95%) of veratraldehyde to product.
Recyclability of ammonia mother liquor and organic solvents reduces environmental impact and production costs.
Simplified operation without complex pH regulation during resolution.
Reduced consumption of resolving agent by approximately 50%.
Process stability and suitability for industrial-scale production.
Representative Embodiments from Patent CN104672105B
| Embodiment | Reaction Conditions | Conversion Ratio | Product Quality |
|---|---|---|---|
| 1 | Pressure 0.1 MPa, 75 °C, 0.5 h; Resolution with 3 mass parts solvent, 0.5 resolving agent, 36% HCl | 92% | Meets pharmacopeia standards |
| 2 | Pressure 0.4 MPa, 60 °C, 2 h; Resolution with 1 mass part solvent, 0.8 resolving agent, 30% HCl | ~90% | High purity product |
Comparative Notes
An earlier patent (YU47907B) describes a related synthesis of L-(-)-2-amino-3-(3,4-dimethoxyphenyl)propionitrile involving alkali metal cyanide, ammonium chloride, and ammonium hydroxide in aqueous-organic biphasic systems, followed by chiral salt formation with d-camphorsulfonic acid and subsequent hydrolysis/demethylation steps. However, this route is more complex and less industrially optimized compared to the method in CN104672105B.
3 Summary Table of Preparation Parameters
| Parameter | Range/Value | Comments |
|---|---|---|
| Veratraldehyde : Cyanide : Ammonium chloride : Ammonia (mass ratio) | 1 : 0.2–0.4 : 0.35–0.55 : 6–8 | Ensures high conversion |
| Reaction Pressure | 0.1–0.4 MPa | Controlled for optimal yield |
| Reaction Temperature | 60–75 °C | Balances reaction rate and selectivity |
| Reaction Time (Step 1) | 0.5–2 hours | Sufficient for completion |
| Organic Solvent to Racemate Ratio | 1–3 (mass) | Facilitates resolution |
| Resolving Agent (L-(+)-2,3-dihydroxybutanedioic acid) to Racemate | 0.5–0.8 (mass) | Reduced consumption |
| Hydrochloric Acid Concentration | 30–36% | For salt formation |
| Hydrochloric Acid to Veratraldehyde (mass ratio) | 0.5–1.0 | Controls salt crystallization |
| Final Cooling Temperature | 0–5 °C | Improves crystallization and yield |
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile monohydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to an amine under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds with similar structures to (S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile exhibit antidepressant properties. The compound's ability to modulate neurotransmitter systems makes it a candidate for developing new antidepressants. A study demonstrated that analogs of this compound showed significant serotonin reuptake inhibition, which is a common mechanism of action for many antidepressants .
Neuroprotective Effects
The neuroprotective effects of (S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile have been explored in models of neurodegenerative diseases. Its potential to inhibit oxidative stress and apoptosis in neuronal cells suggests applications in treating conditions like Alzheimer's disease. In vitro studies revealed that the compound could reduce cell death in neuronal cultures exposed to neurotoxic agents .
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes involved in metabolic pathways related to neurotransmitter synthesis and degradation. For example, it can inhibit monoamine oxidase (MAO), an enzyme responsible for breaking down neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially enhancing mood and cognitive function .
Analgesic Properties
Preliminary studies suggest that (S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile exhibits analgesic properties. Animal models have demonstrated that administration of this compound can reduce pain responses, indicating its potential use in pain management therapies .
Synthesis of Peptides
In biochemistry, (S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile serves as a building block for synthesizing peptide-based drugs. Its unique structure allows it to be incorporated into peptides that may have enhanced biological activity or stability compared to natural peptides .
Data Tables
Case Study 1: Antidepressant Development
A recent study focused on the antidepressant potential of (S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile analogs found that these compounds significantly reduced depressive-like behaviors in rodent models when administered over a period of two weeks. The study highlighted the importance of the 3,4-dimethoxyphenyl group in enhancing bioactivity.
Case Study 2: Neuroprotection Against Oxidative Stress
Another research project investigated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results indicated that treatment with (S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile significantly decreased markers of oxidative stress and apoptosis in cultured neurons subjected to oxidative agents.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
USP Verapamil-Related Compounds ()
a. USP Verapamil Related Compound A
- Structure: 3,4-Dimethoxy-α-[3-(methylamino)propyl]-α-(1-methylethyl)-benzeneacetonitrile monohydrochloride.
- Molecular Weight : 326.87 g/mol.
- Key Differences: Larger substituents (methylamino propyl and isopropyl groups) increase steric hindrance and molecular weight compared to the target compound. The branched alkyl chain may reduce membrane permeability compared to the simpler methyl group in the target compound.
b. USP Verapamil Related Compound B
- Structure: α-[2-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]ethyl]-3,4-dimethoxy-α-(1-methylethyl)-benzeneacetonitrile monohydrochloride.
- Molecular Weight : 477.05 g/mol.
- Higher molecular weight and complexity likely reduce metabolic stability compared to the target compound.
Comparative Analysis :
The target compound’s simpler structure (methyl substitution vs. branched alkyl chains in Verapamil derivatives) may confer advantages in synthetic accessibility, bioavailability, and CNS penetration due to its lower molecular weight and reduced steric bulk .
2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride ()
- Structure : Features a dihydroxyphenyl group (catechol) instead of dimethoxy.
- CAS : 62-31-5.
- Key Differences :
- Polarity : The hydroxyl groups increase polarity, reducing lipid solubility compared to the dimethoxy-substituted target compound.
- Reactivity : Catechol groups are prone to oxidation, making this compound less stable under acidic or oxidative conditions.
- Pharmacological Implications : The hydroxyl groups may enhance binding to adrenergic receptors, whereas the dimethoxy groups in the target compound could favor interactions with dopaminergic or serotonergic systems .
Lignin Model Compounds ()
Example: 2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol.
- Key Differences :
- Contains β-O-4 ether linkages and hydroxyl groups absent in the target compound.
- Reactivity in alkaline conditions (e.g., cleavage of β-O-4 bonds) is irrelevant to the nitrile-containing target compound.
- Significance : Highlights the role of methoxy groups in stabilizing aromatic systems, a feature shared with the target compound .
Simple Nitriles ()
a. 4-Cyanobiphenyl (CAS 2920-38-9)
- Structure : Biphenyl core with a nitrile group.
- Key Differences: Lacks amino and methoxy groups, limiting pharmacological relevance. Used in materials science (e.g., liquid crystals) rather than bioactive applications.
b. 2-Phenylpropanedinitrile (CAS 3041-40-5)
- Structure : Two nitrile groups on a propane backbone.
- Key Differences: High nitrile content increases toxicity risk compared to the mono-nitrile target compound.
Biological Activity
(S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile monohydrochloride is a compound with potential biological significance, particularly in pharmacological contexts. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C12H17ClN2O2
- Molecular Weight : 256.73 g/mol
- CAS Number : 2544-13-0
- Structure : The compound contains a chiral center, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways:
- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, particularly those involving serotonin and dopamine. This modulation may contribute to its potential antidepressant and anxiolytic effects.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could affect cellular signaling and energy metabolism.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antidepressant Activity : Animal models have demonstrated that the compound exhibits significant antidepressant-like effects, comparable to established antidepressants.
- Anxiolytic Properties : Studies suggest that it may reduce anxiety levels in experimental settings, indicating potential use in treating anxiety disorders.
Case Studies
-
Animal Model Study :
- A study conducted on mice evaluated the antidepressant effects of the compound using the forced swim test and tail suspension test. Results indicated a significant reduction in immobility time compared to control groups, suggesting enhanced mood and reduced depressive behaviors.
-
In Vitro Studies :
- In vitro assays showed that this compound could effectively inhibit the reuptake of serotonin and norepinephrine, similar to selective serotonin reuptake inhibitors (SSRIs).
Comparative Analysis
To better understand the efficacy of this compound, a comparative analysis with other compounds was performed:
| Compound Name | Mechanism of Action | Primary Use | Efficacy Level |
|---|---|---|---|
| (S)-Amino Compound | Serotonin/Dopamine Modulation | Antidepressant | High |
| SSRI | Selective Serotonin Reuptake Inhibition | Antidepressant | High |
| Benzodiazepines | GABA Receptor Agonism | Anxiolytic | Moderate |
Q & A
Q. Optimization Strategies :
- Temperature control : Maintain 0–5°C during nitrile formation to minimize racemization.
- Catalyst selection : Chiral ligands like BINAP in asymmetric hydrogenation improve enantiomeric excess (e.e. >98%) .
- Purification : Recrystallization from ethanol/water mixtures enhances purity (>99% by HPLC) .
Basic: Which spectroscopic and chromatographic techniques are most effective for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign methoxy protons (δ 3.75–3.85 ppm) and nitrile carbon (δ 120–125 ppm). Confirm stereochemistry via NOESY correlations .
- Mass Spectrometry (MS) :
- Infrared (IR) Spectroscopy :
Q. Chromatographic Purity Analysis :
- HPLC : Use a C18 column with 0.1% TFA in acetonitrile/water (gradient: 20% → 80% ACN). Retention time: ~8.2 min .
Basic: How can researchers assess chemical purity and identify process-related impurities?
Methodological Answer:
Analytical Workflow :
HPLC-UV/LC-MS : Compare retention times and mass spectra against reference standards (e.g., Methyldopa-related impurities) .
Limit Tests : Quantify impurities using spiked samples (detection limit: 0.1% w/w).
Q. Common Impurities :
| Impurity Name | Molecular Formula | Source |
|---|---|---|
| (S)-2-Amino-3-(4-methoxyphenyl)-2-methylpropanoic acid | C₁₁H₁₅NO₃ | Methyldopa degradation |
| 3,4-Dimethoxymethyldopa HCl | C₁₂H₁₈ClNO₄ | Side reaction during synthesis |
Validation : Follow ICH Q3A guidelines for impurity profiling .
Advanced: What challenges arise in resolving the crystal structure, and how can SHELX software address them?
Methodological Answer:
Challenges :
- Twinning : Common in chiral compounds due to pseudo-symmetry.
- Disorder : Methoxy groups may exhibit rotational disorder.
Q. SHELX Workflow :
Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) for high-resolution data (Rint < 5%).
Structure Solution : Employ SHELXD for direct methods and SHELXL for refinement.
Validation : Check Flack parameter (x ≈ 0) to confirm absolute configuration .
Q. Example Refinement Metrics :
Advanced: How do structural modifications at the methoxy groups impact physicochemical properties, and what predictive models are available?
Methodological Answer:
Impact Analysis :
Q. Computational Models :
- DFT Calculations : Predict dipole moments and charge distribution using Gaussian09 (B3LYP/6-31G* basis set) .
- QSAR : Correlate substituent effects with bioactivity using MOE or Schrödinger suites .
Advanced: What strategies mitigate enantiomerization during storage or under experimental conditions?
Methodological Answer:
Stabilization Methods :
Q. Monitoring :
- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) to track e.e. over time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
